N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14781538
InChI: InChI=1S/C21H21N3O4/c25-20(14-6-7-18-19(12-14)28-11-3-10-27-18)22-8-9-23-21(26)16-13-24-17-5-2-1-4-15(16)17/h1-2,4-7,12-13,24H,3,8-11H2,(H,22,25)(H,23,26)
SMILES:
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

CAS No.:

Cat. No.: VC14781538

Molecular Formula: C21H21N3O4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide -

Specification

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
IUPAC Name N-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)ethyl]-1H-indole-3-carboxamide
Standard InChI InChI=1S/C21H21N3O4/c25-20(14-6-7-18-19(12-14)28-11-3-10-27-18)22-8-9-23-21(26)16-13-24-17-5-2-1-4-15(16)17/h1-2,4-7,12-13,24H,3,8-11H2,(H,22,25)(H,23,26)
Standard InChI Key KFCARMFISUSLEO-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(C=C(C=C2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43)OC1

Introduction

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a complex organic compound that combines structural elements of indole and benzodioxepin, both of which are known for their significant biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Formula and Molecular Weight

  • Molecular Formula: The molecular formula for this compound is not explicitly provided in the available sources, but it is noted to have a molecular weight of approximately 298.34 g/mol.

  • Molecular Weight: Approximately 298.34 g/mol.

Structural Features

  • The compound features a benzodioxepin moiety linked to an indole structure via a carbonyl group, which is part of an amide linkage. This combination of structural elements is crucial for its potential pharmacological properties.

Synthesis and Characterization

The synthesis of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multi-step organic reactions. Key steps may include:

  • Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is necessary to ensure high yields and purity.

  • Characterization Techniques: High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to characterize the compound at each stage.

Mechanism of Action and Biological Activities

The mechanism of action for this compound is believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways. Research suggests that compounds with similar structures often act as inhibitors or modulators of key signaling pathways in cancer or neurological disorders.

Potential Therapeutic Applications

  • Cancer: May exhibit antiproliferative effects against various cancer cell lines.

  • Neurological Disorders: Potential activity as modulators of signaling pathways involved in neurological diseases.

Comparison with Related Compounds

CompoundMolecular Weight (g/mol)Structural FeaturesPotential Applications
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamideApproximately 298.34Indole and benzodioxepin moietiesCancer, neurological disorders
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide393.44Indole and benzodioxepin structuresDrug discovery, therapeutic applications
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamideApproximately 373.5Benzodioxepin and benzimidazole moietiesCancer, inflammatory conditions

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